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N-(2,4-dichlorophenyl)-3-oxobutanamide

Cat. No.: B090779
CAS No.: 17223-66-4
M. Wt: 246.09 g/mol
InChI Key: YTKNYOWCICFXOW-UHFFFAOYSA-N
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Description

Significance within the β-Ketobutanamide Class

The β-ketobutanamide functional group is a key structural motif in organic synthesis due to its versatile reactivity. These compounds, also known as acetoacetamides, serve as important building blocks for a wide range of heterocyclic compounds. nih.gov The methylene (B1212753) group situated between the two carbonyl groups is acidic and can be readily involved in condensation and coupling reactions.

N-(2,4-dichlorophenyl)-3-oxobutanamide, as a member of this class, is a significant intermediate, particularly in the synthesis of azo pigments. wikipedia.org The general structure of N-aryl-3-oxobutanamides allows them to act as coupling components in azo coupling reactions with diazonium salts. wikipedia.org The 2,4-dichloro substitution pattern on the phenyl ring is particularly relevant for tuning the electronic properties of the molecule, which in turn affects the color and stability of the resulting pigments.

Furthermore, the β-ketobutanamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The inherent reactivity of this class of compounds makes them suitable for the construction of diverse molecular libraries for drug discovery.

Overview of Research Trajectories and Applications

The primary and most well-documented application of this compound is in the synthesis of organic pigments. Specifically, it is used as a precursor for arylide yellow pigments. The synthesis involves an azo coupling reaction where a diazonium salt reacts with the active methylene group of the this compound. wikipedia.org This reaction leads to the formation of a highly conjugated system responsible for the pigment's color.

Beyond its role in pigment synthesis, research has explored the use of the this compound scaffold in the development of biologically active molecules. Although direct studies on the biological profile of the parent compound are limited, research on its derivatives points to potential applications in agrochemicals and medicinal chemistry. For instance, a derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been synthesized and investigated for its potential as a ketol-acid reductoisomerase (KARI) inhibitor, a target for the development of novel herbicides. Another area of investigation involves the incorporation of the this compound moiety into more complex heterocyclic systems with potential pharmacological applications.

The general synthetic utility of N-aryl-3-oxobutanamides in multicomponent reactions to generate diverse heterocyclic scaffolds has also been a subject of study. nih.gov These reactions offer an efficient pathway to complex molecules from simple starting materials, highlighting the potential of this compound as a versatile building block in organic synthesis.

Current Research Gaps and Future Perspectives

A noticeable gap in the current body of research is the limited investigation into the specific biological activities of this compound itself. While its derivatives have shown promise in certain biological applications, the parent compound remains largely uncharacterized in this regard. Future research could focus on screening this compound and its simple derivatives for a broader range of biological activities, which could unveil new potential applications.

Furthermore, while its role as a pigment intermediate is established, there is potential for exploring its use in the synthesis of functional materials beyond traditional pigments. The dichlorophenyl moiety offers sites for further functionalization, which could lead to the development of materials with interesting optical or electronic properties.

The exploration of this compound in novel multicomponent reactions to access a wider variety of complex heterocyclic structures is another promising avenue for future research. nih.gov Given the known biological importance of many heterocyclic compounds, this could lead to the discovery of new pharmacologically active agents. A systematic study of the structure-activity relationships of a library of compounds derived from this compound could provide valuable insights for the design of new agrochemicals and pharmaceuticals.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 17223-66-4
Molecular Formula C₁₀H₉Cl₂NO₂

This data is compiled from publicly available chemical databases.

Table 2: Selected Research Applications of N-(Aryl)-3-oxobutanamide Derivatives

Derivative Class Research Application
Azo-coupled products Organic Pigments (e.g., Arylide Yellows) wikipedia.org
Cyclopropane derivatives Potential Herbicides (KARI inhibitors)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9Cl2NO2 B090779 N-(2,4-dichlorophenyl)-3-oxobutanamide CAS No. 17223-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-oxobutanamide
Source PubChem
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InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKNYOWCICFXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50169217
Record name 2',4'-Dichloroacetoacetanilide
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Molecular Weight

246.09 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17223-66-4
Record name N-(2,4-Dichlorophenyl)-3-oxobutanamide
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Record name 2',4'-Dichloroacetoacetanilide
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Record name 2',4'-Dichloroacetoacetanilide
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Record name 2',4'-dichloroacetoacetanilide
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Synthetic Methodologies and Reaction Mechanism Elucidation

Synthetic Routes to N-(2,4-Dichlorophenyl)-3-oxobutanamide

The primary and most direct method for synthesizing this compound involves the condensation reaction between 2,4-dichloroaniline (B164938) and a β-keto-ester, typically ethyl acetoacetate (B1235776). This reaction forms the central amide bond that defines the compound. The mechanism proceeds via nucleophilic acyl substitution, where the amino group of the 2,4-dichloroaniline attacks the ester carbonyl carbon of ethyl acetoacetate. This is followed by the elimination of an ethanol (B145695) molecule to yield the final acetoacetanilide (B1666496) product. A similar procedure has been documented for the synthesis of the isomeric N-(3,4-Dichlorophenyl)-3-oxobutanamide, which involves refluxing the corresponding aniline (B41778) and ethyl acetoacetate in a solvent like benzene (B151609). nih.gov

The efficiency and yield of chemical reactions involving this compound and related structures are highly dependent on reaction conditions. While specific optimization data for the primary synthesis of the title compound is not extensively detailed in the provided literature, studies on subsequent derivatization reactions highlight the importance of parameter optimization.

For instance, in the derivatization of 3-oxo-N-substituted butanamides, reaction parameters are systematically varied to maximize product yield. Key variables include the choice of solvent, reaction time, and the stoichiometry of reagents. Dioxane, 1,2-dichloroethane (B1671644) (DCE), and dimethylformamide (DMF) have been identified as practical solvents for such transformations. beilstein-journals.org The optimization process often reveals that an optimal reaction time exists, beyond which no significant improvement in yield is observed. beilstein-journals.org Furthermore, the quantity of the key reagent can be adjusted to enhance the yield, as demonstrated in reactions where increasing the equivalent of the reagent leads to a higher conversion rate up to a certain point. beilstein-journals.org

The following interactive table presents data from a study on the optimization of a derivatization reaction for a related N-substituted butanamide, illustrating the impact of various parameters.

Derivatization Strategies and Functional Group Transformations

The structure of this compound allows for a variety of chemical modifications, particularly at the active methylene (B1212753) group located between the two carbonyl groups.

A significant derivatization is the acetoxylation of the methylene group at the C-2 position. nih.gov This transformation can be achieved using a hypervalent iodine(III) reagent, specifically (diacetoxyiodo)benzene (B116549) (DIB), as an oxidant. nih.gov This reaction is notable for its mild conditions and excellent yields. nih.gov The reaction is tolerant to a wide range of substituents on the phenyl ring, and studies on compounds like N-(2,5-dichlorophenyl)-3-oxobutanamide have shown excellent isolated yields, suggesting a similar reactivity for the 2,4-dichloro isomer. beilstein-journals.orgnih.gov

The proposed mechanism involves the initial interaction of DIB with the 3-oxobutanamide. beilstein-journals.orgnih.gov This can occur through several pathways: attack by the lone-pair electrons of the carbamoyl (B1232498) nitrogen, the carbonyl oxygen, or the C-C double bond of the enol tautomer. nih.gov Subsequent cleavage of the newly formed bond and a nucleophilic attack by an acetate (B1210297) ion on the intermediate species leads to the final 2-acetoxylated product. beilstein-journals.orgnih.gov

The active methylene group of this compound is susceptible to electrophilic substitution due to the electron-withdrawing nature of the adjacent carbonyl groups, which increases the acidity of the methylene protons. A key example of this reactivity is the coupling reaction with diazonium salts. Research on the closely related N-(2,4-dimethylphenyl)-3-oxobutanamide has shown that it readily couples with various diazonium salts in aqueous ethanol to form hydrazone products. researchgate.net This reaction proceeds via an initial electrophilic attack by the diazonium ion on the carbanion of the active methylene group.

Conversely, nucleophilic aromatic substitution on the dichlorophenyl ring is less common. Aryl halides are generally inert to nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org While the oxobutanamide substituent has some electron-withdrawing character, it is typically not sufficient to facilitate nucleophilic aromatic substitution under standard conditions.

Regioselectivity, the control of reaction at a specific position, is a critical aspect of functionalizing this compound. The aforementioned derivatization reactions demonstrate high regioselectivity for the C-2 position (the active methylene group).

Acetoxylation : The hypervalent iodine(III)-induced reaction is highly regioselective, introducing the acetoxy group exclusively at the methylene carbon between the two carbonyls. nih.gov

Azo Coupling : The reaction with diazonium salts is also regioselective, with the electrophilic diazonium ion exclusively attacking the C-2 position to form hydrazones. researchgate.net

This pronounced regioselectivity arises from the enhanced reactivity of the C-2 methylene protons, which are readily abstracted to form a stabilized enolate or carbanion intermediate, making this site the preferential target for electrophiles.

Mechanistic Investigations of Key Transformations

The synthesis of this compound typically involves the acetoacetylation of 2,4-dichloroaniline. Mechanistic investigations into this transformation provide critical insights into the reaction pathways, the role of intermediates, and the factors governing reaction selectivity and outcome.

The formation of this compound is generally achieved through the reaction of 2,4-dichloroaniline with an acetoacetylating agent, most commonly diketene (B1670635) or ethyl acetoacetate. The fundamental mechanism involves a nucleophilic attack by the amino group of the aniline on an electrophilic carbonyl carbon.

Pathway A: Reaction with Diketene

Diketene serves as a highly efficient acetoacetylating agent. The reaction pathway is proposed to initiate with the nucleophilic attack of the carbamoyl nitrogen of 2,4-dichloroaniline on the electrophilic carbonyl carbon of the β-lactone ring in diketene. This attack leads to a zwitterionic tetrahedral intermediate. Subsequently, the intermediate undergoes ring-opening, followed by a proton transfer, to yield the final this compound product. This pathway is rapid and often exothermic.

Pathway B: Reaction with Ethyl Acetoacetate

When ethyl acetoacetate is used, the reaction proceeds via a nucleophilic acyl substitution. nih.gov The aniline nitrogen attacks the ester carbonyl group of ethyl acetoacetate, forming a tetrahedral intermediate. The reaction is typically catalyzed by heat or a small amount of acid. nih.gov This intermediate then collapses, eliminating a molecule of ethanol and forming the stable amide bond. This process is a classic condensation reaction. nih.gov

Intermediate Formation and Tautomerism

A key aspect of the structure of this compound is its existence in a keto-enol tautomeric equilibrium. libretexts.orglibretexts.org While the compound predominantly exists in the more stable keto form, the enol form is a crucial intermediate in many subsequent reactions. masterorganicchemistry.comyoutube.com The enol is formed by the migration of a proton from the α-carbon to the carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. libretexts.org This tautomerism is catalyzed by both acids and bases. libretexts.org The enol form, or its corresponding enolate anion, is the reactive species in various carbon-carbon bond-forming reactions.

PathwayAcetoacetylating AgentKey IntermediatesMechanism Type
ADiketeneTetrahedral Intermediate (Zwitterionic)Nucleophilic Addition-Ring Opening
BEthyl AcetoacetateTetrahedral IntermediateNucleophilic Acyl Substitution
-Product TautomerismEnol Form, Enolate AnionProton Transfer

The principles of kinetic and thermodynamic control are fundamental in determining the product distribution of chemical reactions where multiple pathways are possible. wikipedia.org

Kinetic Control: This regime favors the product that is formed most rapidly, i.e., the one with the lowest activation energy. libretexts.orgmasterorganicchemistry.com Reactions under kinetic control are typically conducted at lower temperatures for shorter durations, under conditions where the reaction is irreversible. libretexts.orguc.edu

Thermodynamic Control: This regime favors the most stable product, i.e., the one with the lowest Gibbs free energy. libretexts.orgmasterorganicchemistry.com Thermodynamic control is achieved when the reaction is reversible, typically at higher temperatures and for longer reaction times, allowing equilibrium to be established. wikipedia.orguc.edu

In the synthesis of this compound, the formation of the amide is the primary and desired outcome. The amide product is significantly more stable than potential side-products or the starting materials, making it the thermodynamic product. The reaction conditions, such as refluxing for several hours, are typically chosen to ensure the reaction goes to completion and the most stable product is formed. researchgate.net While every reaction begins under kinetic control, the irreversibility and high stability of the resulting amide ensure that it is the predominant product formed. wikipedia.org Therefore, the kinetically favored product is also the thermodynamically favored one in this specific synthesis.

Control TypeFavored ProductReaction ConditionsKey Factor
KineticFastest-forming productLow temperature, short reaction timeActivation Energy (Ea)
ThermodynamicMost stable productHigh temperature, long reaction time (equilibrium)Gibbs Free Energy (ΔG)

The outcome of the synthesis of this compound is significantly influenced by the electronic and steric properties of the substituents on the aniline ring. researchgate.net

Electronic Effects

The two chlorine atoms on the phenyl ring of 2,4-dichloroaniline exert a strong electronic influence. Chlorine is an electronegative atom that withdraws electron density from the benzene ring through the inductive effect (-I). quora.comquora.com This effect decreases the electron density on the nitrogen atom of the amino group. A lower electron density reduces the nucleophilicity of the amine, making it less reactive towards the electrophilic carbonyl carbon of the acetoacetylating agent. researchgate.net While chlorine can also donate a lone pair of electrons via resonance (+R), the inductive effect is dominant for halogens. quora.com The net result is a deactivation of the amino group, leading to a slower reaction rate compared to unsubstituted aniline. quora.com

Steric Effects

EffectOriginInfluence on Amine GroupImpact on Reaction Rate
Electronic (Inductive, -I)Electronegativity of two Cl atomsReduces electron density and nucleophilicityDecreases
Steric (Ortho Effect)Bulk of the ortho-Cl atomHinders approach to the electrophileDecreases

Structural Characterization and Advanced Spectroscopic Analysis

Molecular and Electronic Structure Determination

Spectroscopic analysis provides fundamental information regarding the constituent functional groups and the chemical environment of individual atoms within the N-(2,4-dichlorophenyl)-3-oxobutanamide molecule. While specific experimental spectra for the title compound are not widely published, data from closely related analogues allow for a detailed and accurate prediction of its spectroscopic characteristics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

High-resolution NMR spectroscopy is a powerful tool for mapping the proton and carbon framework of a molecule. Based on data from analogous N-aryl-3-oxobutanamides, the expected ¹H and ¹³C NMR chemical shifts for this compound can be reliably predicted.

¹H NMR: The proton spectrum is anticipated to show distinct signals for the aromatic protons on the 2,4-dichlorophenyl ring and the protons of the 3-oxobutanamide chain. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the positions of the two chlorine atoms. The N-H proton of the amide linkage is expected to appear as a broad singlet. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the keto-amide backbone would resonate in the upfield region.

¹³C NMR: The carbon spectrum would provide complementary information. The carbonyl carbons of the amide and ketone groups are expected to be the most deshielded, appearing at the low-field end of the spectrum (around δ 160-200 ppm). The aromatic carbons would generate a cluster of signals in the δ 120-140 ppm range, with the carbon atoms directly bonded to chlorine showing characteristic shifts. The aliphatic carbons of the butanamide chain would appear at the high-field end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Amide N-H~10.0 (broad singlet)-
Aromatic C-H (H3, H5, H6)7.3 - 8.2 (multiplets)120 - 138
Methylene (-CH₂-)~3.6 (singlet)~50
Methyl (-CH₃)~2.3 (singlet)~30
Amide Carbonyl (C=O)-~165
Ketone Carbonyl (C=O)-~205
Aromatic C-Cl-127 - 135
Aromatic C-N-~137

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is instrumental in identifying the key functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the amide and ketone functionalities.

Key expected vibrational bands include:

N-H Stretch: A sharp absorption band around 3300-3250 cm⁻¹, characteristic of the secondary amide N-H bond.

C=O Stretches: Two distinct and strong absorption bands in the carbonyl region. The amide I band (primarily C=O stretch) is expected around 1670-1650 cm⁻¹, while the ketone C=O stretch should appear at a higher frequency, typically between 1725-1705 cm⁻¹.

C-N Stretch: An absorption band associated with the amide C-N stretching vibration.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds on the aromatic ring.

Table 2: Characteristic Infrared Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary AmideN-H Stretch3300 - 3250
KetoneC=O Stretch1725 - 1705
AmideC=O Stretch (Amide I)1670 - 1650
Aromatic RingC=C Stretch1600 - 1450
AmideN-H Bend (Amide II)1550 - 1520
AlkaneC-H Stretch2950 - 2850
Aryl HalideC-Cl Stretch< 800

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound (molecular formula C₁₀H₉Cl₂NO₂), the molecular weight is 246.09 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 245 and 247, with a characteristic isotopic pattern (approximately 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) due to the presence of two chlorine atoms.

The fragmentation pattern is predicted to be dominated by cleavage of the amide bond, a common pathway for N-aryl amides. Key expected fragments would include:

[C₈H₅Cl₂N]⁺•: Resulting from the loss of the acetyl group (CH₃CO•).

[C₆H₃Cl₂NH₂]⁺•: The 2,4-dichloroaniline (B164938) cation radical.

[CH₃CO]⁺: The acylium ion at m/z 43, often a base peak.

Cleavage alpha to the ketone, leading to the loss of a methyl radical.

Solid-State Structural Investigations

While the crystal structure for this compound is not publicly available, detailed analysis of its close constitutional isomer, N-(3,4-dichlorophenyl)-3-oxobutanamide, provides profound insights into the solid-state packing and conformational preferences of this class of molecules nih.gov.

Single Crystal X-ray Diffraction Analysis of this compound and its Analogues

The single-crystal X-ray diffraction study of N-(3,4-dichlorophenyl)-3-oxobutanamide confirms that the molecule exists in the keto form in the solid state, as evidenced by its C=O bond lengths of 1.2292(18) Å and 1.207(2) Å nih.gov. The phenyl ring is planar, while the acetamide (B32628) residue is twisted relative to this plane nih.gov.

Table 3: Selected Crystallographic Data for the Analogue N-(3,4-Dichlorophenyl)-3-oxobutanamide nih.gov
Parameter Value
Chemical FormulaC₁₀H₉Cl₂NO₂
Molecular Weight246.08
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.7171 (4)
b (Å)8.2834 (5)
c (Å)27.4857 (16)
V (ų)2212.3 (2)
Z8

Conformational Analysis and Torsional Relationships in Crystal Structures

The conformation of N-aryl-3-oxobutanamides is largely defined by the torsional, or dihedral, angles between the planar phenyl ring and the amide group. In the case of N-(3,4-dichlorophenyl)-3-oxobutanamide, the acetamide residue is significantly twisted out of the phenyl ring plane, with a dihedral angle of 25.40(9)° nih.gov.

Crystal Packing and Intermolecular Interactions

The stability and packing of this compound in its crystalline form are governed by a network of intermolecular forces. While specific crystallographic data for the 2,4-dichloro isomer is not detailed in the available literature, analysis of the closely related N-(3,4-dichlorophenyl)-3-oxobutanamide provides a strong model for the types of interactions present.

Key intermolecular interactions that stabilize the crystal lattice include:

N–H⋯O Hydrogen Bonding: The nitrogen atom of the butanamide unit participates in intermolecular N–H⋯O hydrogen bonds with the carbonyl oxygen atom of a neighboring molecule. This interaction is crucial, often linking molecules into one-dimensional chains. nih.gov

C–H⋯O Interactions: Weaker C–H⋯O intermolecular hydrogen bonds further contribute to the stability of the crystal packing. nih.gov These can involve hydrogen atoms from the phenyl ring and the butanamide group interacting with nearby oxygen atoms. nih.gov

These collective non-covalent interactions dictate the three-dimensional arrangement of the molecules in the solid state.

Computational Chemistry for Structural Insights

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. researchgate.netarxiv.org This approach is employed to find the most stable three-dimensional conformation of a molecule by optimizing its geometry to achieve the lowest possible energy state. researchgate.netresearchgate.net

For related compounds, DFT calculations using functionals like Becke's three-parameter hybrid exchange functional (B3LYP) with basis sets such as 6-311G(d,p) have been successfully used to optimize molecular geometries. researchgate.netresearchgate.net Such calculations can reveal important structural parameters, including the dihedral angles between the phenyl ring and the acetamide residue. nih.gov For the N-(3,4-dichlorophenyl)-3-oxobutanamide isomer, DFT calculations showed that the optimized gas-phase structure differed from the experimental crystal structure, highlighting the influence of intermolecular forces in the solid state on the molecule's conformation. nih.gov

Molecular Orbital Theory: HOMO-LUMO Analysis and Intramolecular Charge Transfer

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more polarizable and reactive, signifying that an intramolecular charge transfer (ICT) can readily occur. nih.govresearchgate.net

Intramolecular Charge Transfer (ICT): In "push-pull" molecules, where electron-donating and electron-withdrawing groups are present, excitation can lead to a transfer of electron density from one part of the molecule to another. nih.govrsc.org The analysis of HOMO and LUMO distributions can elucidate the nature of this charge transfer. dntb.gov.ua For organic molecules with strong electron-withdrawing groups, like the nitro group in some model compounds, a significant ICT character is often observed. rsc.org

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. xisdxjxsu.asiawalisongo.ac.id It is instrumental in predicting reactive sites for both electrophilic and nucleophilic attacks. nih.govxisdxjxsu.asia

The MEP surface is color-coded to represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. nih.govresearchgate.net In related acetamide structures, these negative regions are typically localized around electronegative atoms like the carbonyl oxygen. researchgate.netnih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. researchgate.netresearchgate.net

Green: Corresponds to regions of neutral or zero potential. researchgate.net

For a related compound, 2,2-dichloro-N-(2,4-dichlorophenyl) acetamide, MEP analysis showed a region of zero potential enveloping the π-system of the phenyl ring, while the area near the polar oxygen atom of the amide group showed a negative potential influenced by the charge distribution. researchgate.net

Aromaticity Assessment of the Phenyl Ring

Specific aromaticity assessments of the phenyl ring in this compound, such as Harmonic Oscillator Model of Aromaticity (HOMA) or HOMED calculations, were not found in the surveyed literature. However, DFT and X-ray diffraction studies on the closely related N-(3,4-dichlorophenyl)-3-oxobutanamide confirm that the phenyl ring is planar, a fundamental characteristic of aromatic systems. nih.gov

N 2,4 Dichlorophenyl 3 Oxobutanamide As a Precursor in Complex Molecule Synthesis

Synthesis of Heterocyclic Scaffolds

The inherent reactivity of N-(2,4-dichlorophenyl)-3-oxobutanamide makes it an ideal starting material for building a range of heterocyclic systems, which are core components in many biologically active compounds.

The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. wikipedia.org In modified versions of this synthesis, β-ketoamides like this compound can serve as the β-dicarbonyl component. This one-pot reaction is highly efficient for creating 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. jsynthchem.combeilstein-journals.org

The reaction mechanism typically involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-dicarbonyl compound, followed by the formation of an enamine from the second equivalent and the nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate). scispace.comorganic-chemistry.org These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the final dihydropyridine ring. mdpi.com The use of this compound introduces the 2,4-dichlorophenyl moiety into the final structure, a common substituent in pharmacologically active molecules. The versatility of the Hantzsch reaction allows for a wide range of substituents on the resulting dihydropyridine ring by varying the aldehyde component. nih.govresearchgate.net

Table 1: Representative Hantzsch-Type Synthesis of 1,4-Dihydropyridines This table illustrates the general scope of the Hantzsch reaction using various aldehydes with a β-dicarbonyl compound and a nitrogen source.

Aldehyde Component β-Dicarbonyl Component Nitrogen Source Catalyst/Conditions Product Type Reference
Benzaldehyde Ethyl Acetoacetate (B1235776) Ammonium Acetate (B1210297) Glycine-HCl buffer 4-Phenyl-1,4-dihydropyridine researchgate.net
4-Chlorobenzaldehyde Methyl Acetoacetate Ammonium Acetate Fe3O4@Phen@Cu 4-(4-Chlorophenyl)-1,4-dihydropyridine jsynthchem.com
3-Nitrobenzaldehyde Ethyl Acetoacetate Ammonia Refluxing Ethanol (B145695) 4-(3-Nitrophenyl)-1,4-dihydropyridine scispace.com
Aliphatic Aldehydes Ethyl Acetoacetate Ammonium Acetate Heterogeneous Catalyst 4-Alkyl-1,4-dihydropyridine beilstein-journals.org

This compound is an effective precursor for the synthesis of pyrimidine (B1678525) derivatives. The 1,3-dicarbonyl moiety within its structure is suitably arranged for cyclocondensation reactions with various dinucleophiles. In a typical acid-catalyzed process, the butanamide can react with compounds like urea (B33335), thiourea (B124793), or guanidine (B92328) to form the pyrimidine ring.

The reaction proceeds through the initial condensation of the amine groups of the dinucleophile with the two carbonyl groups of the oxobutanamide, followed by cyclization and dehydration to yield the heterocyclic system. This approach allows for the introduction of diverse functional groups onto the pyrimidine core, depending on the chosen nucleophile. The synthesis of pyrano[2,3-d]pyrimidine derivatives, for instance, can be achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a barbituric acid derivative under catalytic conditions. nih.gov This highlights the utility of building blocks with 1,3-dicarbonyl-like functionality in constructing fused pyrimidine systems. nih.govgsconlinepress.com

The reactivity of this compound also extends to the synthesis of other important nitrogen-containing heterocycles like imidazoles and fused pyrimidine systems. The synthesis of imidazole (B134444) rings often requires a 1,2-dicarbonyl equivalent, an aldehyde, and ammonia. While not a direct application, the butanamide can be chemically modified to participate in such cyclizations.

More directly, this compound is a valuable precursor for more complex fused systems like imidazo[1,2-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. For example, research into dipeptidyl peptidase-4 (DPP4) inhibitors has led to the synthesis of 5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine structures, where the dichlorophenyl-substituted core originates from a precursor analogous to this compound. nih.gov Similarly, the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a purine (B94841) isostere often found in kinase inhibitors, can be initiated from precursors derived from β-ketoamides. nih.gov The synthesis often involves initial formation of a substituted pyrazole (B372694) or pyrimidine ring from the β-ketoamide, which is then elaborated and cyclized to form the final fused bicyclic system. nih.gov

Construction of Multi-Component Reaction Products

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to generate complex molecules from three or more starting materials in a single step, offering high atom economy and procedural simplicity. nih.govexlibrisgroup.com

This compound is exceptionally well-suited for one-pot syntheses due to its multiple reactive centers: the nucleophilic α-carbon (active methylene), the two electrophilic carbonyl carbons, and the amide N-H group. nih.gov MCRs like the Hantzsch reaction (discussed in 4.1.1) are prime examples of leveraging this reactivity. jsynthchem.com

The efficiency of MCRs involving this compound stems from the convergence of multiple bond-forming events in a single operation. researchgate.net This leads to a rapid increase in molecular complexity and often results in high yields of the desired product. The scope of these reactions is broad, as the identity of the other components can be widely varied.

By simply changing the aldehyde, nitrogen source, or other reactants, a vast array of structurally diverse heterocyclic compounds can be synthesized from this single precursor. This diversity-oriented approach is highly valuable in medicinal chemistry for exploring structure-activity relationships. The table below summarizes the types of heterocyclic systems that can be accessed using precursors like this compound in MCRs.

Table 2: Scope of Heterocyclic Synthesis via Multi-Component Reactions

Heterocyclic System Typical MCR Type Key Reactants with the Precursor Key Advantage
1,4-Dihydropyridines Hantzsch Synthesis Aldehyde, Ammonia/Ammonium Salt High efficiency, simple procedure
Poly-substituted Pyridines Hantzsch Synthesis & Aromatization Aldehyde, Ammonia, Oxidizing Agent Access to fully aromatic systems
Pyrimidine Derivatives Biginelli-type Reaction Aldehyde, Urea/Thiourea Rapid construction of dihydropyrimidinones
Fused Heterocycles Domino Reactions Varies (e.g., malononitrile, amines) High molecular complexity from simple inputs

Integration into Larger Molecular Architectures

The inherent reactivity of the 1,3-dicarbonyl system and the activated methylene (B1212753) group in this compound makes it an ideal precursor for a variety of cyclization and condensation reactions. These transformations enable the construction of intricate heterocyclic scaffolds, which are prevalent in many biologically active compounds and functional materials.

Formation of Fused Ring Systems and Polycyclic Compounds

The β-ketoanilide core of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, such as quinolines, pyrimidines, and pyridones. These reactions often proceed through well-established named reactions, leveraging the reactivity of both the enolate of the keto group and the amide functionality.

One of the primary applications of N-aryl-β-ketoamides is in the synthesis of quinoline (B57606) derivatives, a core structure in many pharmaceuticals. The Conrad-Limpach and Knorr quinoline syntheses are classical methods that utilize β-ketoanilides. In the Conrad-Limpach synthesis , the reaction of this compound with a β-ketoester under acidic conditions, followed by thermal cyclization, would be expected to yield a 4-hydroxyquinoline (B1666331) derivative. The high temperatures required for the cyclization step are a key feature of this reaction.

Reaction NameReactantsProduct TypeKey Conditions
Conrad-Limpach Synthesis N-Aryl-β-ketoamide + β-ketoester4-HydroxyquinolineAcid catalysis, thermal cyclization (~250 °C)
Knorr Quinoline Synthesis N-Aryl-β-ketoamide2-HydroxyquinolineStrong acid (e.g., sulfuric acid)

Similarly, the Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, such as sulfuric acid, to produce a 2-hydroxyquinoline. The regiochemical outcome of these reactions (formation of 2- or 4-hydroxyquinolines) can often be controlled by the reaction conditions.

Beyond quinolines, this compound can serve as a key component in multicomponent reactions to generate other fused heterocyclic systems. The Biginelli reaction , a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea, is a powerful tool for the synthesis of dihydropyrimidinones. While the classical Biginelli reaction utilizes a β-ketoester, the analogous reactivity of this compound could potentially lead to the formation of related dihydropyrimidine (B8664642) structures fused to other rings, depending on the other reactants.

Furthermore, the active methylene group of the butanamide chain can participate in Knoevenagel condensations with aldehydes, and the resulting adducts can undergo subsequent cyclization reactions. For instance, a Hantzsch-like pyridine (B92270) synthesis could potentially be adapted to use this compound, leading to the formation of dihydropyridine rings, which can be subsequently aromatized to form fused pyridyl systems.

Strategic Use in Target-Oriented Synthesis

The utility of this compound extends to its strategic incorporation into the total synthesis of complex, biologically active target molecules. Its role as a readily available and reactive precursor allows for the efficient construction of key heterocyclic intermediates.

While specific examples of the use of this compound in the total synthesis of named natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive compounds. For instance, the quinazolinone scaffold is a core component of many drugs with diverse therapeutic activities. Although not a direct cyclization of the butanamide itself, derivatives of N-(2,4-dichlorophenyl) amides have been utilized in the synthesis of quinazolinone-based anticonvulsant agents. In one such study, a related compound, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, was synthesized and evaluated for its anticonvulsant properties. This highlights the potential of the N-(2,4-dichlorophenyl)amino moiety, derived from 2,4-dichloroaniline (B164938), as a key pharmacophore in drug design, with the 3-oxobutanamide portion serving as a handle for further chemical elaboration and cyclization.

The strategic value of this compound in target-oriented synthesis lies in its ability to introduce a dichlorinated aromatic ring and a versatile four-carbon chain with two reactive carbonyl functionalities in a single step. This allows for the rapid assembly of complex intermediates that can be further transformed into the final target molecule. The presence of the two chlorine atoms on the phenyl ring can also be exploited for further functionalization through cross-coupling reactions, providing access to a wider range of analogues for structure-activity relationship studies.

Biological and Pharmacological Research Leveraging N 2,4 Dichlorophenyl 3 Oxobutanamide Derivatives

Structure-Activity Relationship (SAR) Studies of N-(2,4-Dichlorophenyl)-3-oxobutanamide Analogues

The biological activity of derivatives of this compound is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating how modifications to different parts of the molecule influence its biological profile. These studies systematically alter the chemical structure and assess the corresponding changes in activity, providing a roadmap for the design of more potent and selective compounds.

Impact of Substituent Position and Electronic Properties on Biological Activity Profiles

The substitution pattern on the phenyl ring and modifications to the oxobutanamide side chain have profound effects on the biological activity of this compound analogues. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, as well as their steric bulk and position, are critical determinants of the molecule's interaction with biological targets.

For instance, in related N-aryl cinnamamides, the presence and position of halogen atoms on the phenyl ring significantly influence antibacterial efficacy. Studies on a series of 3,4-dichlorocinnamanilides demonstrated a broader spectrum of action and higher antibacterial potency compared to their 4-chlorocinnamanilide counterparts. nih.gov This suggests that the dichlorinated phenyl ring, a core feature of this compound, is a key contributor to antimicrobial potential.

Furthermore, research on 2-benzylidene-3-oxobutanamide derivatives has provided insights into the impact of substituents on antibacterial activity against resistant pathogens. nih.gov These studies revealed that electron-withdrawing groups, such as nitro groups, at the meta and para positions of the benzylidene ring resulted in significant antimicrobial activity. nih.gov Similarly, halogen substitutions at the ortho and para positions were found to be beneficial for activity. nih.gov Conversely, hydrophilic substituents tended to diminish antibacterial efficacy. nih.gov

These findings from structurally related compounds suggest that for this compound analogues, modifications that enhance the electrophilic character of the molecule or introduce specific steric interactions could lead to improved biological activity.

Table 1: Structure-Activity Relationship Insights from Related Butanamide Derivatives

Structural ModificationImpact on Biological ActivityReference Compound Class
Dichlorination of Phenyl RingIncreased antibacterial efficacy and broader spectrum of action.Cinnamanilides nih.gov
Electron-withdrawing groups (e.g., NO2) on aryl ringSignificant antimicrobial activity.2-Benzylidene-3-oxobutanamides nih.gov
Halogen substitutions on aryl ringBeneficial for antibacterial activity.2-Benzylidene-3-oxobutanamides nih.gov
Hydrophilic substituents on aryl ringDiminished antibacterial activity.2-Benzylidene-3-oxobutanamides nih.gov

Modulation of Activity through Conformational Control

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The activity of this compound derivatives can be modulated by controlling their conformational flexibility and preferred spatial arrangement. This can be achieved through the introduction of rigid structural elements or groups that influence intramolecular hydrogen bonding and torsional angles.

A crystal structure analysis of the related compound, N-(3,4-dichlorophenyl)-3-oxobutanamide, reveals that the acetamide (B32628) residue is twisted out of the plane of the phenyl ring. nih.gov This twisted conformation is stabilized by intramolecular and intermolecular hydrogen bonds, as well as other weak interactions like Cl⋯Cl contacts. nih.gov The specific dihedral angles and bond lengths observed in the crystal structure provide a snapshot of a low-energy conformation that could be relevant for biological activity.

By introducing substituents that either lock the molecule into a specific conformation or, conversely, increase its flexibility, researchers can probe the conformational requirements for binding to a target. For example, the introduction of bulky groups near the rotatable bonds of the butanamide side chain could restrict its conformational freedom, potentially leading to an increase or decrease in activity depending on whether the resulting conformation is favorable for binding.

Computational Drug Design and Molecular Docking Studies

Computational methods have become indispensable in modern drug discovery, offering powerful tools to predict and analyze the interactions between small molecules and their biological targets. For derivatives of this compound, computational drug design and molecular docking studies can provide valuable insights into their potential mechanisms of action and guide the synthesis of new, more effective compounds.

Prediction of Ligand-Target Interactions for Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can be used to screen virtual libraries of this compound derivatives against known biological targets to identify potential lead compounds. The docking simulations calculate a binding score, which is an estimate of the binding affinity, and visualize the interactions between the ligand and the amino acid residues in the binding site.

While specific molecular docking studies on this compound derivatives are not extensively reported in the available literature, studies on structurally related compounds can serve as a proxy. For instance, molecular docking studies of other dichlorophenyl-containing compounds have been used to predict their binding to various enzymes and receptors. These studies often reveal the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking in the ligand-receptor complex.

The 2,4-dichloro substitution pattern on the phenyl ring of the parent compound provides specific electronic and steric properties that would influence its docking profile. The chlorine atoms can participate in halogen bonding and other non-covalent interactions, which can be critical for high-affinity binding.

Molecular Dynamics Simulations for Binding Site Dynamics (if applicable to derivatives)

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction compared to the static view offered by molecular docking. MD simulations can be used to study the stability of a docked complex over time, the conformational changes that occur upon ligand binding, and the role of solvent molecules in the binding process.

Investigated Biological Activities of Derived Compounds

Derivatives of this compound have been investigated for a range of biological activities, primarily driven by the known bioactivity of the dichlorophenyl and oxobutanamide moieties. The following sections highlight some of the key biological activities that have been explored for these and structurally similar compounds.

The parent compound, this compound, and its analogues have been explored for various biological activities, with antimicrobial and anticancer properties being of significant interest.

Research into related 2-benzylidene-3-oxobutanamide derivatives has demonstrated notable antibacterial activity against resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Multidrug-resistant Acinetobacter baumannii. nih.gov This suggests that the 3-oxobutanamide core is a viable scaffold for the development of new antibacterial agents.

In the realm of anticancer research, novel 4-oxobutanamide (B1628950) derivatives have been designed and synthesized, showing promising antiproliferative activity against various human cancer cell lines, including cervical carcinoma (HeLa), breast carcinoma (MDA-MB-231), and kidney carcinoma (A498) cells. nih.gov One such derivative exhibited superior activity compared to the standard chemotherapeutic agent paclitaxel. nih.gov

Furthermore, the broader class of compounds containing a dichlorophenyl moiety has been investigated for a wide array of biological activities, including antimicrobial, antifungal, and anticancer effects. nih.govontosight.aimdpi.commdpi.com

Table 2: Overview of Investigated Biological Activities of Related Oxobutanamide Derivatives

Biological ActivityKey FindingsInvestigated Compound Class
Antibacterial Activity against resistant pathogens like MRSA and multidrug-resistant A. baumannii. nih.gov2-Benzylidene-3-oxobutanamide derivatives
Anticancer Antiproliferative effects against HeLa, MDA-MB-231, and A498 cancer cell lines. nih.gov4-Oxobutanamide derivatives
Antimicrobial General antimicrobial and antifungal activities. mdpi.commdpi.comHeterocyclic compounds derived from dichlorophenyl-oxobutanoic acid

Evaluation as Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastric ulcers. nih.gov Derivatives based on the N-arylacetamide scaffold have been synthesized and evaluated for their potential to inhibit this enzyme.

Research into N,N'-disubstituted thioureas and other related structures has shown that modifications to the aryl group can significantly influence inhibitory potency. nih.gov For instance, studies on dipeptide conjugates with 2,3-dichlorophenyl piperazine, which were subsequently converted into urea and thiourea (B124793) derivatives, revealed potent urease inhibitory activity. nih.gov In one such study, a thiourea conjugate featuring fluoro and chloro substituents demonstrated an IC50 value of 2 µM, which was approximately tenfold more potent than the reference standard. nih.gov Similarly, various disulfides containing the N-arylacetamide moiety have been identified as potent, reversible, mixed-mechanism urease inhibitors. Certain 2,2'-dithiobis(N-arylacetamide) derivatives exhibited IC50 values in the sub-micromolar range, proving to be significantly more potent than the positive control, acetohydroxamic acid. nih.gov

Compound ClassSpecific Derivative ExampleUrease Inhibitory Activity (IC₅₀)Reference
Dipeptide-piperazine thiourea conjugateConjugate with F and Cl substituents2 µM nih.gov
Dithiobisacetamide2,2′-dithiobis(N-(2-fluorophenyl)acetamide)0.074 µM nih.gov
Dithiobisacetamide2,2′-dithiobis(N-(3,5-difluorophenyl)acetamide)0.44 µM nih.gov
Pyridylpiperazine derivativeCompound 5b2.0 ± 0.73 µM nih.gov
Pyridylpiperazine derivativeCompound 7e2.24 ± 1.63 µM nih.gov
StandardThiourea23.2 ± 11.0 µM nih.gov

Ligand Properties for Free Fatty Acid Receptors (FFA2/GPR43 and FFA3/GPR41)

Free fatty acid receptors 2 and 3 (FFA2/GPR43 and FFA3/GPR41) are G protein-coupled receptors activated by short-chain fatty acids (SCFAs) like acetate (B1210297), propionate, and butyrate. These receptors are involved in various physiological processes, including inflammatory responses and metabolic regulation, making them potential therapeutic targets for conditions like inflammatory bowel disease and type 2 diabetes. The scientific community is actively searching for potent and selective synthetic ligands to better understand the function of these receptors and explore their therapeutic potential. nih.gov However, based on available research, there are no specific studies that have evaluated this compound or its direct derivatives as ligands for FFA2 or FFA3 receptors.

Antimicrobial and Antitubercular Efficacy

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Derivatives of this compound have been incorporated into more complex heterocyclic systems to assess their efficacy against various pathogens, including Mycobacterium tuberculosis.

In one study, a series of 1,4-dihydropyridine (B1200194) (DHP) dicarboxamides were synthesized using N-arylacetoacetamides as starting materials. The resulting compounds were tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Notably, the derivatives featuring a 4-chlorophenyl group (Compound 3b) and a 3,4-dichlorophenyl group (Compound 3c) at the 3 and 5 positions of the DHP ring were the most potent, exhibiting significant antitubercular activity with Minimum Inhibitory Concentration (MIC) values below 7.15 µM and 6.35 µM, respectively. This suggests that the presence of chloro-substituted phenyl rings is favorable for antimycobacterial activity in this class of compounds. Other studies have also reported on the synthesis of various compounds with dichlorophenyl moieties that show promise as antitubercular agents.

CompoundSubstituent (R)Target OrganismAntitubercular Activity (MIC in µM/ml)Reference
3b4-chlorophenylMycobacterium tuberculosis<7.15
3c3,4-dichlorophenylMycobacterium tuberculosis<6.35
3a4-flurophenylMycobacterium tuberculosis14.64
3f2,4-dinitrophenylMycobacterium tuberculosis11.43
Ethambutol (Standard)-Mycobacterium tuberculosis3.04

Exploration of Antitumoral Potential

The search for novel anticancer agents is a cornerstone of pharmaceutical research. The 4-oxobutanamide scaffold and its derivatives, particularly those incorporating a 2,4-dichlorophenyl group, have been investigated for their cytotoxic effects against various human cancer cell lines.

One study focused on a series of novel 4-oxobutanamide derivatives and tested their antiproliferative capabilities against human cervical carcinoma (HeLa), human breast carcinoma (MDA-MB-231), and human kidney carcinoma (A498) cells. Another line of research explored N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl} amine derivatives for their in vitro anticancer activity against HeLa, Caco-2 (colon), and HepG2 (liver) cancer cell lines. In this latter study, certain derivatives demonstrated significant cytotoxicity, with IC50 values in the low micromolar range against the HepG2 cell line, indicating potent activity. These findings highlight the potential of the 2,4-dichlorophenyl moiety as a component in the design of new antitumoral compounds.

Compound ClassSpecific DerivativeCancer Cell LineAntitumoral Activity (IC₅₀ in µM)Reference
4-oxobutanamide derivativeDN4A498 (Kidney)1.94
1,3,4-Oxadiazole amine derivative7aHepG2 (Liver)2.6
1,3,4-Oxadiazole amine derivative7dHepG2 (Liver)5.8
StandardPaclitaxelA498 (Kidney)8.81
Standard5-Fluorouracil (5-FU)HepG2 (Liver)34.0 ± 0.5

Other Mechanistic Studies of Biological Interactions (e.g., enzyme inhibition, receptor binding)

Beyond the specific targets mentioned previously, derivatives structurally related to this compound have been explored for other biological interactions. For instance, compounds containing a 2,4-dichlorophenoxy moiety, which is structurally similar to the 2,4-dichlorophenyl group, have been investigated as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a target for anti-inflammatory drugs.

Molecular docking studies were performed on a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides to predict their binding affinity to the active site of the COX-2 enzyme. The results of these in silico analyses indicated that the synthesized compounds could effectively interact with the enzyme's active site. Furthermore, the computational models suggested that these derivatives could form stronger complexes with COX-2 compared to the parent compound, 2-(2,4-dichlorophenoxy)acetic acid, indicating their potential as more potent anti-inflammatory agents.

Emerging Research Frontiers and Translational Opportunities

Development of Sustainable and Green Synthetic Protocols

The synthesis of N-aryl-acetoacetamides, including N-(2,4-dichlorophenyl)-3-oxobutanamide, is traditionally achieved through the condensation of 2,4-dichloroaniline (B164938) with a β-keto ester, such as ethyl acetoacetate (B1235776). However, the drive towards more environmentally benign chemical processes has spurred research into greener synthetic methodologies for this class of compounds.

Emerging sustainable approaches focus on the reduction of hazardous solvents, the use of alternative energy sources, and the employment of eco-friendly catalysts. While specific studies on the green synthesis of this compound are not extensively documented, general strategies for acetoacetanilide (B1666496) synthesis are highly relevant. These include:

Solvent-Free and Microwave-Assisted Synthesis: A significant advancement in the green synthesis of N-aryl/heteryl acetoacetamides involves the use of microwave irradiation in solvent-free conditions. This method, often catalyzed by substances like potassium tert-butoxide, has been shown to produce high yields of pure compounds in significantly reduced reaction times (e.g., 3-7 minutes) compared to conventional heating methods.

Benign Catalytic Systems: Research has demonstrated the efficacy of systems like magnesium sulphate-glacial acetic acid as a mild, inexpensive, and environmentally friendly catalyst for the acetylation of anilines. This approach avoids the use of corrosive and lachrymatory reagents like acetic anhydride, aligning with the principles of green chemistry.

Use of Greener Solvents: When solvents are necessary, the trend is moving towards the use of less toxic and more sustainable options. For instance, the use of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) in acetonitrile (B52724) has been reported for the synthesis of β-oxo amides, offering a "green chemistry" approach.

Table 1: Comparison of Synthetic Protocols for Acetoacetanilides

Method Catalyst Solvent Conditions Advantages
Conventional Heating None/Acid/Base Organic Solvents (e.g., Toluene) Reflux, several hours Established method
Microwave Irradiation Potassium tert-butoxide Solvent-free 3-7 minutes, 480-640W Rapid, high yield, eco-friendly
Benign Catalysis Magnesium sulphate-glacial acetic acid Glacial acetic acid Reflux, ~90 minutes Avoids hazardous reagents
Green Solvent System HFIP Acetonitrile 80°C, 12 hours Green chemistry approach

Exploration of Novel Reactivity and Uncharted Transformations

The this compound molecule possesses a reactive β-ketoamide functionality, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds. While novel transformations specific to this dichlorinated derivative are a key area for future research, the known reactivity of acetoacetanilides provides a roadmap for exploration.

The active methylene (B1212753) group flanked by two carbonyl groups is a key site for a range of chemical reactions. Multicomponent reactions (MCRs) are a particularly promising avenue for discovering novel transformations. For instance, acetoacetanilide derivatives are known to participate in MCRs with aromatic aldehydes and cyanomethylene reagents to produce biologically active 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives. The specific influence of the 2,4-dichloro substitution on the phenyl ring in such reactions remains a fertile ground for investigation, potentially leading to the discovery of compounds with unique biological or material properties.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The optimization of synthetic protocols, especially in a pharmaceutical or industrial context, benefits greatly from real-time monitoring of reaction kinetics and the formation of intermediates and byproducts. Process Analytical Technology (PAT) utilizes advanced spectroscopic techniques for this purpose. While specific applications of PAT to the synthesis of this compound are not widely reported, the principles are directly applicable.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), near-infrared spectroscopy (NIR), and Raman spectroscopy can be employed to monitor the consumption of reactants (e.g., 2,4-dichloroaniline and ethyl acetoacetate) and the formation of the this compound product in real-time. This allows for precise control over reaction parameters, leading to improved yield, purity, and safety. The development of robust spectroscopic models for this specific reaction would represent a significant step forward in its process chemistry.

High-Throughput Screening and Combinatorial Chemistry Approaches

Combinatorial chemistry, a paradigm that allows for the rapid synthesis of a large number of different but structurally related molecules, is a powerful tool in drug discovery and materials science. The this compound scaffold is an ideal candidate for the application of combinatorial approaches. By systematically varying the aniline (B41778) or the β-keto ester starting materials, large libraries of acetoacetanilide derivatives can be generated.

These libraries can then be subjected to high-throughput screening (HTS) to identify "hits" with desired biological activities or material properties. For example, a library of acetoacetanilides derived from various substituted anilines could be screened against a panel of protein kinases to identify potential enzyme inhibitors. While the specific application of these techniques to this compound is an emerging area, the principles of combinatorial chemistry and HTS offer a clear path for future research and development.

Potential in Chemical Biology and Material Science Applications

The inherent chemical functionalities of this compound suggest its potential utility in the fields of chemical biology and material science.

Fluorescent Probes: The development of fluorescent probes for the detection of specific analytes is a major area of chemical biology. While there is no direct evidence of this compound being used as a fluorescent probe, its scaffold could be chemically modified to incorporate fluorophores. The reactivity of the β-ketoamide moiety could be harnessed to create probes that undergo a change in fluorescence upon binding to a target molecule or ion.

Polymer Precursors: The ability of the acetoacetanilide structure to participate in various condensation and cyclization reactions makes it a potential monomer or precursor for the synthesis of novel polymers. The presence of the dichlorophenyl group would impart specific properties, such as increased thermal stability or flame retardancy, to the resulting polymer. The exploration of polymerization reactions involving this compound could lead to the development of new materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-3-oxobutanamide, and what parameters influence yield?

  • Methodological Answer : The compound is synthesized via condensation of 2,4-dichloroaniline with ethyl acetoacetate under acidic conditions (e.g., HCl or H₂SO₄ catalysis). Key parameters include reaction temperature (80–100°C), solvent choice (e.g., ethanol or water for crystallization), and stoichiometric ratios (1:1.2 aniline to ethyl acetoacetate). Slow cooling of saturated aqueous solutions yields high-purity crystals, as demonstrated in structurally analogous compounds . Alternative methods involve hypervalent iodine(III)-mediated oxidation of 3-oxobutanamide derivatives, though yields depend on substituent positions and reaction time .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions govern its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals orthorhombic packing (space group Pca2₁) with lattice parameters a = 16.4113 Å, b = 4.9076 Å, and c = 28.8889 Å. Hydrogen bonding between the amide N–H and carbonyl O atoms stabilizes the structure, while van der Waals interactions between dichlorophenyl rings contribute to layered stacking. Comparative analysis with N-(3,4-dichlorophenyl) analogs highlights the impact of substituent positioning on packing density .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a precursor for synthesizing heterocyclic compounds (e.g., pyridines, pyrimidines) and enzyme inhibitors. For example, its 3-oxobutanamide moiety facilitates nucleophilic substitutions or cyclizations, enabling access to bioactive scaffolds. Studies suggest utility in developing antimetabolic agents, though bioactivity depends on substituent patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs of this compound?

  • Methodological Answer : Contradictions often arise from differences in substituent placement (e.g., 2,4- vs. 3,4-dichloro) or assay conditions. Systematic structure-activity relationship (SAR) studies using in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) paired with computational docking (e.g., AutoDock Vina) can isolate critical pharmacophores. For instance, replacing chlorine with methoxy groups alters solubility and target affinity, explaining divergent results .

Q. What computational strategies predict the compound’s interaction with biological targets, and how reliable are these models?

  • Methodological Answer : Molecular docking (e.g., Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) predict binding modes to receptors like GABAₐ or metabolic enzymes. However, validation requires experimental data (e.g., IC₅₀ from enzyme assays or radioligand binding studies). For example, docking of N-(2,4-dichlorophenyl) derivatives to GABA receptors showed lower affinity than benzodiazepines, aligning with negative anticonvulsant results in vivo .

Q. What experimental approaches elucidate the metabolic pathways and pharmacokinetics of this compound?

  • Methodological Answer : Radiolabeling (e.g., ¹⁴C at the carbonyl group) combined with LC-MS/MS analysis tracks metabolic transformations in hepatocyte models. Phase I metabolism typically involves oxidation of the oxobutanamide chain to carboxylic acids, while Phase II conjugates (e.g., glucuronidation) enhance excretion. In vivo studies in rodent models assess bioavailability and blood-brain barrier penetration, critical for CNS-targeted applications .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact the compound’s reactivity in synthetic transformations?

  • Methodological Answer : Electron-withdrawing chlorine atoms deactivate the phenyl ring, reducing electrophilic substitution rates compared to methoxy-substituted analogs. For example, iodobenzene diacetate-mediated oxidation of N-(4-methoxyphenyl)-3-oxobutanamide proceeds faster (89% yield in 2 hours) than dichlorophenyl derivatives due to enhanced electron density. Kinetic studies (e.g., time-resolved NMR) quantify substituent effects on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.